molecular formula C13H14ClNO2S B1458436 1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-YL]ethanone hydrochloride CAS No. 1431966-27-6

1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-YL]ethanone hydrochloride

Cat. No. B1458436
M. Wt: 283.77 g/mol
InChI Key: KUXYSSDXALAJTN-UHFFFAOYSA-N
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Description

The compound “1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-YL]ethanone hydrochloride” is a complex organic molecule. Unfortunately, there is limited information available specifically for this compound. However, it appears to contain a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen1. It also contains a methoxyphenyl group, which is a common functional group in organic chemistry2.



Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound known as SKF-96365, which contains a methoxyphenyl group and an imidazole ring, was synthesized in four steps with an overall yield of 9%3. The intermediates were also isolated and characterized3. However, the specific synthesis process for “1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-YL]ethanone hydrochloride” is not readily available.



Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom1. Attached to this ring is a methoxyphenyl group, which consists of a phenyl ring (a six-membered carbon ring) with a methoxy group (-OCH3) attached2. However, without specific data or a drawn structure, a complete analysis is not possible.



Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available resources. However, thiazole rings and methoxyphenyl groups are known to participate in various chemical reactions. Thiazole rings can undergo reactions such as nucleophilic substitution and oxidation1. Methoxyphenyl groups can undergo reactions like demethylation, where the methoxy group is replaced by a hydrogen atom2.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available resources. However, based on its structure, we can infer that it is likely to be a solid at room temperature2. The presence of the thiazole ring and the methoxyphenyl group may also influence its solubility, reactivity, and other properties.


Safety And Hazards

Future Directions

The future directions for research on this compound are not specified in the available resources. However, given the presence of the thiazole ring and the methoxyphenyl group, it could be of interest in the development of new pharmaceuticals or biologically active compounds1. Further research could explore its synthesis, properties, and potential applications.


properties

IUPAC Name

1-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S.ClH/c1-8-12(9(2)15)17-13(14-8)10-4-6-11(16-3)7-5-10;/h4-7H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXYSSDXALAJTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-YL]ethanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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